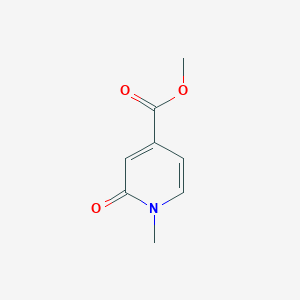

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Description

BenchChem offers high-quality Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-methyl-2-oxopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-9-4-3-6(5-7(9)10)8(11)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKRJZUSDCFNHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=CC1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

This guide provides a comprehensive technical overview of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document will delve into its chemical properties, synthesis, and potential applications, offering field-proven insights and detailed methodologies.

Introduction and Core Chemical Properties

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a derivative of 2-pyridone, a common scaffold in medicinal chemistry. The presence of both a methyl ester and an N-methylated pyridone ring imparts specific physicochemical properties that are of interest for the development of novel therapeutic agents. The core structure of this compound makes it a valuable building block in organic synthesis.

Table 1: Core Properties of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate and its Carboxylic Acid Precursor

| Property | Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid |

| CAS Number | 20845-23-2 | 33972-97-3[1][2][3][4][5] |

| Molecular Formula | C₈H₉NO₃ | C₇H₇NO₃[1][3][4][5] |

| Molecular Weight | 167.16 g/mol | 153.14 g/mol [1][3][4][5] |

| IUPAC Name | methyl 1-methyl-2-oxopyridine-4-carboxylate | 1-methyl-2-oxopyridine-4-carboxylic acid[1] |

| Synonyms | - | 1-Methyl-2-pyridone-4-carboxylic acid[2] |

| Predicted XlogP | - | -0.4[1] |

Synthesis of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

The synthesis of the target compound can be approached in a two-step process starting from 2-pyridone-4-carboxylic acid. The first step involves the N-methylation of the pyridone ring, followed by the esterification of the carboxylic acid.

Synthesis of the Precursor: 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

The synthesis of the carboxylic acid precursor is a critical initial step. While various methods for the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives have been reported, a common approach for N-alkylation of 2-pyridones involves reaction with an alkylating agent in the presence of a base.[6] The regioselectivity of this reaction (N- vs. O-alkylation) can be influenced by factors such as the choice of base, solvent, and alkylating agent.[7][8]

Diagram 1: Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol: Esterification

The esterification of 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid to its methyl ester can be achieved via Fischer-Speier esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a well-established and reliable method.

Protocol: Fischer Esterification of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 20-50 eq), which serves as both the reactant and the solvent.

-

Catalyst Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring suspension. The addition should be done in a fume hood due to the exothermic nature of the reaction.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the N-methyl group (singlet), the methyl ester group (singlet), and the protons on the dihydropyridine ring (multiplets). The chemical shifts of the ring protons will be influenced by the electron-withdrawing nature of the carbonyl and carboxylate groups. |

| ¹³C NMR | Resonances for the carbonyl carbon of the pyridone, the carbonyl carbon of the ester, the carbons of the dihydropyridine ring, the N-methyl carbon, and the O-methyl carbon. |

| FT-IR | Characteristic strong absorption bands for the C=O stretching vibrations of the pyridone and the ester functionalities.[14][15] Additional bands corresponding to C-H, C-N, and C-O stretching and bending vibrations are also expected. |

| Mass Spec. | The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).[16] |

Applications in Drug Development and Research

The dihydropyridine scaffold is a well-known pharmacophore, with numerous derivatives exhibiting a wide range of biological activities.[17] While specific biological data for Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is limited, its structural motifs suggest potential as a versatile intermediate in the synthesis of more complex, biologically active molecules.

Derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid have been investigated for various therapeutic applications, including their use as precursors for compounds with hypolipidemic, hypocholesterolemic, and neuroprotective effects.[18] Furthermore, related pyridine-2,4-dicarboxylate derivatives have been identified as inhibitors of human 2-oxoglutarate dependent oxygenases, which are important targets in medicinal chemistry.[19]

The N-methyl-2-pyridone-5-carboxamide, a related structure, is a known metabolite of niacin.[11] This highlights the biological relevance of N-methylated pyridone structures.

Given its structure, Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate could serve as a key starting material for the synthesis of novel compounds targeting a variety of biological pathways. Its potential as an intermediate for creating libraries of compounds for high-throughput screening in drug discovery programs is significant.

Diagram 2: Potential Research Applications

Caption: Potential roles in drug discovery and development.

Conclusion

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. While detailed biological studies on this specific molecule are not widely published, its structural relationship to known bioactive compounds suggests it is a promising starting point for the development of novel therapeutic agents. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation into its chemical and biological properties. As research into novel therapeutics continues, the utility of such versatile intermediates is expected to grow.

References

- S. C. Wait, J. K. H. The Vibrational Spectra of Pyridine, Pyridine-4-d, Pyridine-2,6-d2, and Pyridine-3,5-d2. Canadian Journal of Chemistry. 1968;46(14):2367-2374.

- Cook, D. α-PYRIDONE COMPLEXES AND THEIR INFRARED SPECTRA. Canadian Journal of Chemistry. 1963;41(3):522-528.

-

PubChem. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

- Wang, Z., et al. Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion.

- Li, J., et al. Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ACS Omega. 2021;6(29):18975-18983.

- Martinez, R., et al. 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Molbank. 2024;2024(1):M1779.

- Google Patents. Method for N-alkylation of 2-pyridone.

- S. C. Wait, J. K. H. The Vibrational Spectra of Pyridine, Pyridine-4-d, Pyridine-2,6-d2, and Pyridine-3,5-d2. Canadian Journal of Chemistry. 1968;46(14):2367-2374.

-

University of Wisconsin-Madison. 13C NMR spectroscopy • Chemical shift. Available from: [Link]

- Argüello-DaSilva, A., et al. Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. Molecules. 2002;7(11):784-789.

-

Al-Said, M. S., et al. Regioselectivity of Electrophilic Attack on 4-Methyl-1-thioxo- 1,2,4,5-tetrahydro[1][14][20]triazolo[4,3-a]quinazolin-5-one. Part 1: Reactions at the Sulfur Atom. Molecules. 2011;16(12):10328-10344.

- Horvath, G. A. Identification of N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-5-carboxamide as components in urine extracts of individuals consuming coffee.

- Zare Fekri, L., & Nikpassand, M. Synthesis, experimental and DFT studies on the crystal structure, FTIR, 1H NMR and 13C NMR spectra of drivatives of dihydropyridines. Journal of the Chilean Chemical Society. 2012;57(4):1415-1419.

-

PubChemLite. 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. Available from: [Link]

-

University of Wisconsin-Madison. 1H NMR Chemical Shifts. Available from: [Link]

-

University of Wisconsin-Madison. 13C NMR Chemical Shifts. Available from: [Link]

-

Oakwood Chemical. methyl 2-oxo-1, 2-dihydropyridine-4-carboxylate, min 97%, 10 grams. Available from: [Link]

- Hopkins, G., et al. Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts. The Journal of Organic Chemistry. 1967;32(12):4040-4044.

- Al-Awadi, N. A., et al.

- Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. 2016;20(3):661-667.

- Lodewyk, M. W., et al. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules. 2019;24(21):3877.

- Al-Rawi, J. M. A., et al. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. 1989.

- Al-Said, M. S., et al. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules. 2022;27(19):6614.

- Prabhakar, P. S., et al. Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for the high-yielding synthesis of Biginelli adducts, Hantzsch esters, and substituted pyridines. Green Chemistry. 2024.

-

PubMed. THE BIOSYNTHESIS N-METHYL-4-PYRIDONE-3-CARBOXAMIDE. Available from: [Link]

-

PubMed. Mass spectrometry of N-methylated peptide derivatives. Available from: [Link]

- Schofield, C. J., et al. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases. Bioorganic & Medicinal Chemistry. 2016;24(18):4255-4263.

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

- Kumar, S., et al. Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. RSC Advances. 2017;7(8):4569-4594.

-

ResearchGate. Discovery of N-(4-(pyridin-4-yloxy)phenyl)-1,2-dihydropyridine-3-carboxamide derivatives as potential type II c-Met inhibitors. Available from: [Link]

Sources

- 1. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | C7H7NO3 | CID 819923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 33972-97-3 | 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid - Synblock [synblock.com]

- 3. 33972-97-3 CAS MSDS (1-Methylthyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 1-Methyl-2-oxo-1,2-dihydro-4-pyridinecarboxylic acid DiscoveryCPR 33972-97-3 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. CN101654432A - Method for N-alkylation of 2-pyridone - Google Patents [patents.google.com]

- 7. Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. repositorio.uchile.cl [repositorio.uchile.cl]

- 10. researchgate.net [researchgate.net]

- 11. Identification of N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-5-carboxamide as components in urine extracts of individuals consuming coffee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cdnsciencepub.com [cdnsciencepub.com]

A Comprehensive Guide to the Structure Elucidation of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent investigation is built. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and ultimately, the costly failure of a promising drug candidate. The subject of this guide, methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, represents a common heterocyclic scaffold. The 2-pyridone motif is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Therefore, a robust and validated workflow for its characterization is not merely an academic exercise but a critical component of the drug discovery engine.

This document provides an in-depth, methodology-focused guide to the complete structure elucidation of this target compound. We will proceed not by a rigid checklist, but by a logical, interrogative process, where each analytical technique provides a unique piece of the puzzle. The causality behind each experimental choice will be explained, demonstrating how a multi-technique, orthogonal approach creates a self-validating system for absolute structural confirmation.

Initial Assessment: Molecular Formula and Degree of Unsaturation

Before any spectroscopic analysis, the foundational step is to confirm the molecular formula and calculate the degree of unsaturation (DoU). This simple calculation provides the first clue to the structural complexity, indicating the combined number of rings and π-bonds.

The proposed structure has a molecular formula of C₈H₉NO₃ .

-

Elemental Analysis: Combustion analysis should yield results within ±0.4% of the theoretical values for Carbon (57.48%), Hydrogen (5.43%), and Nitrogen (8.38%).

-

Degree of Unsaturation (DoU): DoU = C - (H/2) + (N/2) + 1 DoU = 8 - (9/2) + (1/2) + 1 DoU = 8 - 4.5 + 0.5 + 1 = 5

A DoU of 5 is consistent with the proposed structure: the pyridone ring contains one ring and three double bonds (DoU = 4), and the ester carbonyl group contains one double bond (DoU = 1). This initial check provides confidence that we are on the correct path.

Mass Spectrometry: Confirming Mass and Probing Fragmentation

High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition. It provides a highly accurate mass measurement that serves as a powerful filter for potential molecular formulas.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Data Acquisition: Acquire data in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the base peak.

-

Analysis: Compare the measured exact mass of the [M+H]⁺ ion with the theoretical exact mass.

Data Interpretation

The primary objective is to match the experimentally observed mass to the theoretical mass with high accuracy (typically < 5 ppm error).

| Property | Theoretical Value | Observed Value (Expected) |

| Molecular Formula | C₈H₉NO₃ | Confirmed by HRMS |

| Monoisotopic Mass | 167.05824 Da | - |

| [M+H]⁺ Ion | 168.06552 Da | m/z 168.0655 ± 0.0008 |

Beyond confirming the molecular weight, fragmentation analysis (MS/MS) can provide valuable structural information. By isolating the parent ion (m/z 168) and subjecting it to collision-induced dissociation (CID), we can observe characteristic losses that correspond to the molecule's functional groups.

-

Causality of Fragmentation: The most probable fragmentation pathways involve the loss of stable neutral molecules from the ester group, which is the most labile part of the structure.

| Observed Fragment (m/z) | Neutral Loss | Fragment Identity | Significance |

| 137.0549 | 31 (CH₃O) | [M+H - CH₃O]⁺ | Loss of the methoxy radical from the ester. |

| 110.0600 | 58 (C₂H₂O₂) | [M+H - C₂H₂O₂]⁺ | Loss of methyl formate. |

| 108.0444 | 59 (COOCH₃) | [M+H - COOCH₃]⁺ | Loss of the methoxycarbonyl radical. Confirms the methyl ester moiety. |

Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. For our target molecule, it is particularly useful for confirming the two distinct carbonyl environments (amide and ester) and the absence of N-H or O-H protons.

Experimental Protocol: ATR-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is taken and automatically subtracted.

Data Interpretation

The spectrum is dominated by strong absorptions in the carbonyl region. The 2-pyridone carbonyl is known to have a characteristic stretching frequency that is lower than a typical ketone due to its amide character.[1][2]

| Frequency Range (cm⁻¹) | Intensity | Assignment | Significance |

| ~2950 | Medium-Weak | C-H (sp³) Stretch | Corresponds to the N-CH₃ and O-CH₃ groups. |

| ~1730 | Strong, Sharp | C=O (Ester) Stretch | Confirms the presence of the methyl ester functional group. |

| ~1675 | Strong, Sharp | C=O (Amide/Pyridone) Stretch | A key diagnostic peak for the 2-pyridone ring system.[1] |

| ~1600, ~1560 | Medium | C=C Ring Stretch | Characteristic of the conjugated pyridone ring. |

| ~1280 | Strong | C-O (Ester) Stretch | Asymmetric stretch, further evidence of the ester group. |

The absence of any broad absorption bands in the 3200-3600 cm⁻¹ region is a critical piece of negative evidence, confirming that the molecule does not contain N-H or O-H groups. This supports the N-methylation of the pyridone ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information, allowing for the complete assignment of every proton and carbon atom in the structure and confirming their connectivity. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is required for an unimpeachable assignment.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

1D ¹H NMR: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise and a relaxation delay of at least 2 seconds.

-

1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans is typically required. DEPT-135 can be used to differentiate between CH, CH₂, and CH₃ carbons.

-

2D COSY: Acquire a ¹H-¹H Correlation Spectroscopy experiment to identify proton-proton coupling networks.

-

2D HSQC: Acquire a ¹H-¹³C Heteronuclear Single Quantum Coherence experiment to correlate each proton with its directly attached carbon.

¹H NMR Data Interpretation (400 MHz, CDCl₃)

The proton NMR spectrum reveals three distinct regions: two singlets for the uncoupled methyl groups and a set of three coupled signals for the protons on the pyridone ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.65 | d, J = 2.4 Hz | 1H | H-3 | This proton is adjacent to the electron-withdrawing ester at C4 and shows only a small meta-coupling to H-5. |

| ~7.48 | d, J = 7.2 Hz | 1H | H-6 | This proton is ortho to the ring nitrogen and shows a large ortho-coupling to H-5. |

| ~6.80 | dd, J = 7.2, 2.4 Hz | 1H | H-5 | This proton is coupled to both H-6 (ortho) and H-3 (meta), resulting in a doublet of doublets. |

| ~3.89 | s | 3H | O-CH₃ | Typical chemical shift for a methyl ester. |

| ~3.57 | s | 3H | N-CH₃ | Typical chemical shift for an N-methyl group on a pyridone ring.[3] |

¹³C NMR Data Interpretation (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum should show all 8 unique carbon atoms. The chemical shifts are highly diagnostic of the electronic environment of each carbon.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~164.5 | Ester C=O | Carbonyl carbon of the ester group. |

| ~161.0 | Pyridone C=O (C-2) | Carbonyl carbon of the pyridone ring, shifted upfield relative to the ester. |

| ~145.0 | C-6 | Olefinic carbon adjacent to the ring nitrogen. |

| ~140.1 | C-4 | Olefinic carbon bearing the ester group, deshielded. |

| ~122.5 | C-3 | Olefinic carbon adjacent to the ester-bearing carbon. |

| ~115.8 | C-5 | Olefinic carbon coupled to H-5. |

| ~52.7 | O-CH₃ | Methyl carbon of the ester. |

| ~37.2 | N-CH₃ | Methyl carbon attached to the nitrogen. |

2D NMR: Connecting the Dots

While 1D NMR provides the list of parts, 2D NMR builds the final assembly.

-

COSY (¹H-¹H Correlation): This experiment is the final confirmation of the ring proton assignments. A strong cross-peak will be observed between the signals at δ ~7.48 (H-6) and δ ~6.80 (H-5), confirming their ortho relationship. A weaker cross-peak will be seen between δ ~6.80 (H-5) and δ ~7.65 (H-3), confirming their meta relationship. The absence of any other correlations for these protons validates the substitution pattern.

-

HSQC (¹H-¹³C Correlation): This experiment provides the definitive link between the proton and carbon skeletons. It will show cross-peaks connecting each proton signal to its corresponding carbon signal as listed in the tables above, for instance: (δH ~7.65 ↔ δC ~122.5), (δH ~7.48 ↔ δC ~145.0), (δH ~6.80 ↔ δC ~115.8), (δH ~3.89 ↔ δC ~52.7), and (δH ~3.57 ↔ δC ~37.2).

Caption: Workflow integrating multiple spectroscopic techniques for structure elucidation.

UV-Visible Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the conjugated π-system of the molecule. The 2-pyridone chromophore has characteristic electronic transitions.

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare a very dilute solution (micromolar concentration) of the compound in a UV-transparent solvent like ethanol or acetonitrile.

-

Data Acquisition: Record the absorbance spectrum from approximately 200 to 400 nm using a dual-beam spectrophotometer.

Data Interpretation

Substituted 2-pyridones typically exhibit two main absorption bands corresponding to π → π* transitions. For this specific structure, one would expect a strong absorption maximum (λ_max) around 300-320 nm, which is characteristic of the extended conjugation of the pyridone ring with the carboxylate group.[4][5]

The Ultimate Confirmation: Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides definitive proof of the structure's constitution and connectivity, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of its three-dimensional structure in the solid state.

Methodology

If a high-quality single crystal of the compound can be grown (e.g., by slow evaporation from a suitable solvent), X-ray diffraction analysis will yield a complete 3D model of the molecule. This provides precise, experimentally determined bond lengths, bond angles, and intermolecular packing interactions, leaving no room for doubt. The existence of crystal structures for many related 2-pyridone derivatives provides a strong precedent for this type of analysis.[6][7][8][9]

Caption: Key ¹H-¹H COSY correlations confirming the pyridone ring substitution pattern.

Conclusion: A Self-Validating Structural Dossier

The structure elucidation of methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is achieved through a systematic and orthogonal analytical approach. HRMS confirms the elemental formula, while IR spectroscopy identifies the key functional groups. The core of the elucidation lies in the comprehensive NMR analysis, where 1D and 2D techniques work in concert to assign every atom and establish the precise connectivity map of the molecule. Each piece of data reinforces the others, creating a self-validating dossier that culminates in the unambiguous confirmation of the proposed structure. This rigorous, multi-faceted workflow is essential for ensuring the scientific integrity of any research or development program that relies on this chemical entity.

References

-

Infrared spectra of 2-pyridone. Canadian Science Publishing. Available at: [Link][1][2]

-

UV-vis and emission spectra of monoester-substituted 2-pyridone derivatives. ResearchGate. Available at: [Link][4]

-

UV-Vis spectra of pyridone 9 at different pH values. ResearchGate. Available at: [Link][5]

-

UV/Vis absorption and fluorescence emission spectra of the fused π-extended acridone derivatives. ResearchGate. Available at: [Link][10]

-

4'-Ethyl 1,2-dimethyl 1',5-dibenzyl-4,4-dicyano-2'-oxo-5'-phenyl-1',2',4a,5-tetrahydro-4H-spiro[benzo[4][11]imidazo[1,2-a]pyridine. MDPI. Available at: [Link][6]

-

6-Methyl-2-pyridone: an elusive structure finally solved. IUCr Journals. Available at: [Link][7]

-

5-Methyl-2-pyridone. National Institutes of Health (NIH). Available at: [Link][8]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available at: [Link][9]67/23/23/14603) [cite: 27]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. 1-Methyl-2-pyridone(694-85-9) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. 5-Methyl-2-pyridone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Chemical and physical properties of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Its pyridone core is a common scaffold in various biologically active molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthetic protocol, and an analysis of its spectral characteristics. As detailed experimental data for this specific ester is not extensively published, this guide synthesizes information from commercial suppliers and provides in-depth data on its immediate precursor, 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, to offer a complete scientific profile.

Chemical Identity and Structure

The foundational structure of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a pyridinone ring, which is a six-membered aromatic heterocycle containing a nitrogen atom and a ketone group. The specific substitutions on this core define its chemical properties and potential reactivity.

Caption: Chemical structure of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate.

Table 1: Core Chemical Identifiers

| Identifier | Value |

| IUPAC Name | Methyl 1-methyl-2-oxopyridine-4-carboxylate |

| CAS Number | 20845-23-2 |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| SMILES | O=C(C(C=CN1C)=CC1=O)OC |

Physicochemical Properties

Detailed experimental data for Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is not widely available in peer-reviewed literature. However, key properties can be inferred from supplier data and by examining its carboxylic acid precursor.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 167.16 g/mol | Commercial Suppliers |

| Molecular Formula | C₈H₉NO₃ | Commercial Suppliers |

| Appearance | Expected to be a solid | Inferred from precursor |

| Storage | Sealed in dry, 2-8°C | Commercial Suppliers |

Precursor Compound: 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

A deeper understanding of the target molecule can be gained by analyzing its precursor, 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS: 33972-97-3).

Table 3: Properties of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

| Property | Value | Source |

| Molecular Weight | 153.14 g/mol | PubChem[1] |

| Melting Point | 260 °C | Echemi[2] |

| Boiling Point | 329.6°C at 760 mmHg | Echemi[2] |

| Density | 1.381 g/cm³ | Echemi[2] |

| Flash Point | 153.2°C | Echemi[2] |

| XLogP3 | -0.4 | PubChem[1] |

Synthesis and Handling

The synthesis of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is most directly achieved through the esterification of its carboxylic acid precursor.

Caption: Proposed synthetic workflow for Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate.

Experimental Protocol: Fischer Esterification

This protocol is a standard and reliable method for the synthesis of methyl esters from carboxylic acids.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (1.0 eq) in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralization: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Safety and Handling

Based on the safety data for the carboxylic acid precursor, the following precautions are recommended when handling Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate:

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.[2]

-

Use only outdoors or in a well-ventilated area.[2]

-

Wash hands thoroughly after handling.[2]

Storage:

Spectral Analysis (Predicted)

¹H NMR Spectroscopy

-

N-Methyl group: A singlet peak around 3.5-4.0 ppm.

-

Ester methyl group: A singlet peak around 3.8-4.2 ppm.

-

Pyridone ring protons: Three distinct signals in the aromatic region (around 6.0-8.0 ppm), likely appearing as doublets or a singlet depending on the coupling patterns.

¹³C NMR Spectroscopy

-

Carbonyl carbons (ester and pyridone): Two signals in the downfield region, typically between 160-180 ppm.

-

Pyridone ring carbons: Signals in the aromatic region (100-150 ppm).

-

N-Methyl carbon: A signal around 30-40 ppm.

-

Ester methyl carbon: A signal around 50-60 ppm.

Infrared (IR) Spectroscopy

-

C=O stretching (pyridone): A strong absorption band around 1650-1680 cm⁻¹.

-

C=O stretching (ester): A strong absorption band around 1720-1740 cm⁻¹.

-

C-O stretching (ester): An absorption band in the 1100-1300 cm⁻¹ region.

-

C-H stretching (aromatic and aliphatic): Bands in the 2800-3100 cm⁻¹ region.

Potential Applications in Research and Drug Development

The 1-methyl-2-oxo-1,2-dihydropyridine scaffold is a key feature in a number of compounds with demonstrated biological activity. While specific studies on Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate are limited, its structural motifs suggest potential utility as:

-

A building block for combinatorial chemistry: The ester functionality provides a reactive handle for further chemical modifications, making it a valuable intermediate for the synthesis of compound libraries for high-throughput screening.

-

A scaffold for the development of novel therapeutics: Pyridone derivatives have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, and anti-cancer agents.

Conclusion

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a chemical compound with significant potential for applications in synthetic and medicinal chemistry. While detailed experimental characterization is not yet widely published, this guide provides a solid foundation of its known properties, a reliable synthetic route, and predicted spectral data based on its structure and the well-characterized carboxylic acid precursor. This information is intended to support researchers and drug development professionals in their work with this and related compounds.

References

-

PubChem. (n.d.). 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS 20845-23-2)

A Keystone Scaffold for Modern Drug Discovery

Authored by: A Senior Application Scientist

Abstract

The 2-pyridone structural motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of a key exemplar of this class: Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS 20845-23-2). We will delve into its synthesis, physicochemical properties, spectroscopic signature, and chemical reactivity. Furthermore, we will explore the vast potential of this molecule in drug discovery, drawing on the extensive bioactivity of the broader pyridone family. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their research endeavors.

Introduction: The Significance of the 2-Pyridone Core

The 2-pyridone ring system is a recurring feature in a diverse array of natural products and synthetic molecules with significant pharmacological properties.[1] Its unique electronic and structural characteristics allow it to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets.[2] This versatile scaffold is found in drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory and cardiotonic agents.[1] Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate represents a fundamental building block within this class, offering multiple points for chemical modification to explore structure-activity relationships (SAR).

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 20845-23-2 | Sigma-Aldrich |

| Molecular Formula | C₈H₉NO₃ | PubChem |

| Molecular Weight | 167.16 g/mol | PubChem |

| Melting Point | 154-155 °C | ChemicalBook |

| Predicted XlogP | -0.4 | PubChem (for corresponding carboxylic acid) |

| Topological Polar Surface Area | 57.6 Ų | PubChem (for corresponding carboxylic acid) |

| Hydrogen Bond Donor Count | 0 | PubChem (Predicted) |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Predicted) |

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from methyl isonicotinate:

Detailed Experimental Protocol

Step 1: Synthesis of N-Methyl-4-carbomethoxypyridinium Iodide

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl isonicotinate in a suitable solvent such as acetone or acetonitrile.

-

Add a slight molar excess (1.1 equivalents) of methyl iodide.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours until precipitation of the pyridinium salt is complete.

-

Collect the solid product by vacuum filtration, wash with cold solvent to remove unreacted starting materials, and dry under vacuum.

Step 2: Oxidation to Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

-

Dissolve the N-Methyl-4-carbomethoxypyridinium iodide from Step 1 in water in an Erlenmeyer flask.

-

Prepare separate aqueous solutions of potassium ferricyanide (K₃[Fe(CN)₆]) and sodium hydroxide (NaOH).

-

While vigorously stirring the solution of the pyridinium salt at room temperature, simultaneously add the potassium ferricyanide and sodium hydroxide solutions dropwise. Maintain a slight excess of the base. The rate of addition can be critical to maximizing the yield.

-

Continue stirring for a few hours after the addition is complete.

-

The product may precipitate out of the solution upon completion or after acidification. If necessary, acidify the reaction mixture carefully with an acid like hydrochloric acid to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent such as methanol or ethanol to obtain the pure Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate.

Mechanistic Considerations

The oxidation of the N-methylpyridinium salt is believed to proceed through the formation of a pseudobase intermediate. The hydroxide ion attacks the carbon atom at the 2-position of the pyridinium ring, which is activated by the electron-withdrawing nitrogen atom. This intermediate is then oxidized by potassium ferricyanide to form the stable 2-pyridone ring system.

Spectroscopic Characterization

| Spectroscopic Data of a Closely Related Compound (Ethyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate) |

| ¹H-NMR (400 MHz, DMSO-d₆, δ ppm): 9.19 (s, 1H), 7.73 (s, 1H), 7.27 (m, 5H), 5.14 (s, 1H), 3.98 (q, 2H, J = 7.2 Hz), 2.25 (s, 3H), 1.09 (t, 3H, J = 7.2 Hz) |

| ¹³C-NMR (100 MHz, DMSO-d₆, δ ppm): 165.8, 152.6, 148.8, 145.3, 128.9, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5 |

| FTIR (ATR, cm⁻¹): 3244, 3117, 2978, 1727, 1701, 1646 |

Expected Spectral Features for Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate:

-

¹H NMR:

-

A singlet for the N-methyl protons, likely in the range of 3.5-4.0 ppm.

-

A singlet for the methyl ester protons, also likely in the 3.5-4.0 ppm range.

-

Signals for the three protons on the pyridone ring, which would appear as distinct multiplets or singlets depending on their coupling, in the aromatic region (likely 6.0-8.0 ppm).

-

-

¹³C NMR:

-

A signal for the carbonyl carbon of the pyridone ring (around 160-170 ppm).

-

A signal for the carbonyl carbon of the ester group (around 165-175 ppm).

-

Signals for the carbons of the pyridone ring.

-

Signals for the N-methyl and O-methyl carbons.

-

-

IR Spectroscopy:

-

A strong absorption band for the C=O stretch of the pyridone ring (around 1650 cm⁻¹).

-

A strong absorption band for the C=O stretch of the ester group (around 1720 cm⁻¹).

-

C-H stretching and bending vibrations.

-

-

Mass Spectrometry:

-

A molecular ion peak corresponding to the molecular weight of 167.16.

-

Chemical Reactivity and Synthetic Potential

The structure of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate offers several avenues for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules.

-

Ester Group Transformations: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or reduced to an alcohol.

-

Reactions on the Pyridone Ring: The electron-rich nature of the 2-pyridone ring allows for electrophilic substitution reactions, although the regioselectivity will be influenced by the existing substituents.

-

Cross-Coupling Reactions: The corresponding triflate or halide at various positions on the pyridone ring can be used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.

Applications in Drug Discovery and Medicinal Chemistry

The 2-pyridone scaffold is a well-established pharmacophore in numerous clinically used drugs. Its ability to mimic peptide bonds and engage in key hydrogen bonding interactions makes it a highly sought-after structural motif.

Examples of FDA-Approved Drugs with a 2-Pyridone Core:

| Drug | Therapeutic Area | Mechanism of Action |

| Milrinone | Heart Failure | Phosphodiesterase 3 Inhibitor |

| Amrinone | Heart Failure | Phosphodiesterase 3 Inhibitor |

| Cilostazol | Intermittent Claudication | Phosphodiesterase 3 Inhibitor |

| Perampanel | Epilepsy | AMPA Receptor Antagonist |

The broad range of biological activities associated with 2-pyridone derivatives, including anticancer, antiviral, and antibacterial properties, underscores the potential of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate as a starting point for the development of new therapeutic agents. Its straightforward synthesis and potential for diverse functionalization make it an ideal candidate for inclusion in screening libraries and for focused medicinal chemistry campaigns.

Conclusion

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a chemically tractable and synthetically valuable molecule that belongs to the privileged class of 2-pyridones. This guide has provided a detailed overview of its properties, a plausible and detailed synthesis protocol, and an exploration of its potential reactivity and applications. For researchers and drug development professionals, this compound represents a key building block for the synthesis of novel molecules with the potential for significant biological activity. The rich history and continued success of the 2-pyridone scaffold in medicine suggest that derivatives of this and related compounds will continue to be a fruitful area of research for the foreseeable future.

References

-

Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. MDPI. Available at: [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. Available at: [Link]

-

Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th. The Royal Society of Chemistry. Available at: [Link]

-

Pyridones in drug discovery: Recent advances. ResearchGate. Available at: [Link]

-

An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. PubChem. Available at: [Link]

-

Ethyl N-Methyl-2-pyridone-4-carboxylate and Derivatives. ACS Publications. Available at: [Link]

Sources

Determining the Solubility Profile of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate: A Technical Guide

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to determine and understand the solubility profile of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. In the absence of extensive published solubility data for this specific compound, this document serves as a detailed roadmap, outlining the theoretical underpinnings and practical methodologies required to generate a robust and reliable solubility profile.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) like Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, its solubility profile dictates its bioavailability, manufacturability, and ultimately, its therapeutic efficacy.[1][2] A comprehensive understanding of how this compound behaves in various solvents is paramount for formulation development, toxicity studies, and ensuring consistent in vivo performance.[3]

This guide will delve into the theoretical considerations for predicting solubility, provide detailed, step-by-step experimental protocols for its determination, and offer a framework for presenting the acquired data in a clear and actionable format.

Theoretical Framework for Solubility

Before embarking on experimental determination, a theoretical assessment of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate's potential solubility can guide solvent selection and experimental design. This is grounded in the fundamental principle of "like dissolves like."[4]

Molecular Structure and Physicochemical Properties

The structure of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is central to its solubility.

Caption: Chemical structure of the target compound.

Key structural features influencing solubility include:

-

Polar Groups: The presence of a carbonyl group (C=O) in the pyridone ring and the methyl carboxylate group (-COOCH3) introduces polarity and potential for hydrogen bonding.

-

Aromaticity (Partial): The dihydropyridine ring is not fully aromatic, which influences its stacking interactions.

-

N-Methyl Group: The methyl group on the nitrogen atom can affect crystal packing and slightly increases lipophilicity.

Based on these features, it can be predicted that the compound will exhibit moderate polarity. Its solubility is likely to be higher in polar protic and aprotic solvents compared to nonpolar solvents.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements:[5][6]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum amount of a solute that can dissolve in a solvent at a given temperature and pressure.[5] It is a critical parameter for formulation development.

-

Kinetic Solubility: This is often measured in high-throughput screening and reflects the concentration at which a compound, typically dissolved in a stock solvent like DMSO, precipitates when added to an aqueous buffer.[3] It is a measure of how quickly a compound precipitates from a supersaturated solution.[5]

This guide will focus on determining the thermodynamic solubility, as it provides a more fundamental understanding of the compound's properties.

Experimental Determination of Solubility

The "shake-flask" method is the gold standard for determining thermodynamic solubility due to its simplicity and reliability.[7][8] The general workflow involves equilibrating an excess of the solid compound with the solvent of interest, followed by separation of the undissolved solid and quantification of the dissolved compound in the supernatant.[9]

General Experimental Workflow

Caption: Shake-flask method workflow.

Detailed Experimental Protocol: Shake-Flask Method

Materials:

-

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, ethyl acetate, hexane)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation: Accurately weigh an amount of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate into a glass vial that is in clear excess of its expected solubility.

-

Solvent Addition: Add a precise volume of the chosen solvent to the vial.

-

Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[7][8]

-

Phase Separation: After equilibration, remove the vial and allow it to stand at the same temperature to let the undissolved solid settle. Centrifuge the vial to further pellet the solid.

-

Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.[9]

-

Quantification: The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

Analytical Quantification

HPLC is a highly accurate and specific method for quantifying the concentration of the dissolved compound.[10][11]

Protocol:

-

Method Development: Develop a reverse-phase HPLC method capable of resolving Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate from any potential impurities. A C18 column is a common starting point. The mobile phase will likely consist of a mixture of water (potentially with a buffer and/or acid modifier) and an organic solvent like acetonitrile or methanol.[12][13] Detection is typically performed using a UV detector at a wavelength where the compound has maximum absorbance.

-

Calibration Curve: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Dilute the filtered sample from the solubility experiment with the mobile phase to a concentration that falls within the range of the calibration curve. Inject the diluted sample and record the peak area.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Then, calculate the original solubility by multiplying this concentration by the dilution factor.

For a more rapid, though potentially less specific, measurement, UV-Vis spectroscopy can be employed, provided the compound has a suitable chromophore.[14][15]

Protocol:

-

Determine λmax: Scan a dilute solution of the compound to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot a calibration curve of absorbance versus concentration (Beer's Law plot).

-

Sample Analysis: Dilute the filtered sample to a concentration where its absorbance falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

Calculation: Determine the concentration from the calibration curve and account for the dilution factor to find the solubility.

Data Presentation and Interpretation

The determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Solubility Data Table

| Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Water | 10.2 | 25 | Experimental Value | Calculated Value | HPLC |

| Ethanol | 5.2 | 25 | Experimental Value | Calculated Value | HPLC |

| Methanol | 6.6 | 25 | Experimental Value | Calculated Value | HPLC |

| Acetonitrile | 6.2 | 25 | Experimental Value | Calculated Value | HPLC |

| DMSO | 7.2 | 25 | Experimental Value | Calculated Value | HPLC |

| Ethyl Acetate | 4.4 | 25 | Experimental Value | Calculated Value | HPLC |

| Toluene | 2.4 | 25 | Experimental Value | Calculated Value | HPLC |

| Hexane | 0.1 | 25 | Experimental Value | Calculated Value | HPLC |

Interpretation of the Solubility Profile

The collected data will form the solubility profile of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. This profile will provide critical insights for:

-

Formulation Strategy: High solubility in aqueous-based solvents may suggest suitability for oral or parenteral formulations. Poor aqueous solubility might necessitate enabling technologies such as co-solvents, surfactants, or amorphous solid dispersions.

-

Process Chemistry: Solubility in various organic solvents will inform the choice of solvents for purification, crystallization, and other manufacturing steps.

-

Preclinical Studies: The solubility in buffers relevant to physiological pH (e.g., phosphate-buffered saline) is crucial for designing in vitro and in vivo experiments.

Conclusion

This technical guide provides a robust framework for the systematic determination of the solubility profile of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. By combining a sound theoretical understanding with rigorous experimental execution, researchers can generate the critical data necessary to advance the development of this compound. The protocols outlined herein are designed to be self-validating through the use of proper controls and calibration, ensuring the generation of trustworthy and authoritative data.

References

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube. [Link]

-

Pobudkowska, A., & Staszowska, M. (2015). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Wikipedia. (n.d.). Solubility. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

Palmer, D. S., O'Boyle, N. M., Glen, R. C., & Mitchell, J. B. (2007). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Semantic Scholar. [Link]

-

ResearchGate. (2014). How to find solubilities of drugs by using uv-visible spectroscopy? [Link]

-

Wang, J., Krudy, G., Xie, Z., Zou, B., & Gu, X. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. NIH. [Link]

-

Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

-

Tenny, S., & Abdelgawad, I. (2023). Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf. [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

LibreTexts Chemistry. (n.d.). Solubility. [Link]

-

JoVE. (2020). Solubility. Video. [Link]

-

Scilit. (2012). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

Al-Tikriti, Y., & Al-Hilali, A. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed. [Link]

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. [Link]

-

ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? [Link]

-

Chromatography Forum. (2009). how can i test the solubility in hplc please ? [Link]

-

PubChem. (n.d.). 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2025). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

-

Kumar, L., Suhas, B. S., Pai K, G., & Verma, R. (2014). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Research Journal of Pharmacy and Technology. [Link]

-

Yeo, S., An, J., Park, C., Kim, D., & Lee, J. (2020). 2.6. HPLC Analysis. Bio-protocol. [Link]

-

Stenutz, R. (n.d.). methyl pyridine-4-carboxylate. NIST. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. m.youtube.com [m.youtube.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. researchgate.net [researchgate.net]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. bioassaysys.com [bioassaysys.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pharmaguru.co [pharmaguru.co]

- 11. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 12. researchgate.net [researchgate.net]

- 13. bio-protocol.org [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

- 15. rjptonline.org [rjptonline.org]

An In-Depth Technical Guide to Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 2-pyridone core is a recognized "privileged scaffold" due to its versatile roles as a hydrogen bond donor and acceptor, and its ability to act as a bioisostere for various functional groups.[1][2][3] This guide will delve into the nomenclature, physicochemical properties, synthesis, spectroscopic characterization, reactivity, and potential applications of this molecule, with a focus on providing practical insights for researchers and drug development professionals. All protocols and claims are substantiated by authoritative references to ensure scientific integrity.

Introduction: The Significance of the 2-Pyridone Scaffold

The 2-pyridone motif is a cornerstone in the design of biologically active compounds, found in both natural products and FDA-approved drugs.[1][2] Its importance stems from its unique electronic and steric properties, allowing it to mimic peptides and engage in crucial hydrogen bonding interactions with biological targets.[3] Furthermore, 2(1H)-pyridones can enhance drug-like properties such as aqueous solubility and metabolic stability.[2] The title compound, Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, incorporates this key scaffold, making it a valuable building block for the synthesis of novel therapeutic agents. This guide aims to provide a detailed technical resource for the synthesis, characterization, and utilization of this important molecule.

Nomenclature and Physicochemical Properties

-

IUPAC Name: Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

-

CAS Number: 20845-23-2

-

Molecular Formula: C₈H₉NO₃

-

Molecular Weight: 167.16 g/mol

Table 1: Physicochemical Properties

| Property | Value | Source |

| Appearance | Solid (predicted) | General knowledge |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Methanol) | General knowledge |

| pKa (of corresponding carboxylic acid) | Not available |

Synthesis of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Diagram 1: Proposed Synthesis Pathway

Sources

Mass spectrometry analysis of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Introduction

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a heterocyclic compound featuring a pyridone core, a structure of significant interest in medicinal chemistry and drug discovery. Pyridone derivatives are known to exhibit a wide range of biological activities.[1] The precise characterization of such molecules is fundamental to understanding their chemical behavior, metabolic fate, and potential as therapeutic agents. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, providing highly sensitive and specific data on molecular weight and structure.[2][3]

This guide offers a detailed examination of the mass spectrometric analysis of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. It is designed for researchers and drug development professionals, providing not only procedural steps but also the underlying scientific rationale for experimental choices, from ionization to fragmentation analysis.

Molecular Properties and Ionization Behavior

A thorough analysis begins with an understanding of the molecule's fundamental properties.

-

Molecular Formula: C₈H₉NO₃

-

Molecular Weight (Monoisotopic): 167.0582 g/mol

-

Structure:

Given its structure, which contains multiple polar functional groups (a carbonyl group, an ester, and a tertiary amine within the ring), Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is an ideal candidate for Electrospray Ionization (ESI). ESI is a soft ionization technique that minimizes in-source fragmentation, allowing for the clear detection of the molecular ion.

Causality of Ionization Choice: The presence of the nitrogen atom and the carbonyl oxygen makes the molecule readily protonated. Therefore, ESI in positive ion mode is the logical choice, and we expect to observe a prominent protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 168.0660. Studies on related pyridine-carboxylate derivatives confirm that ESI in positive mode predominantly yields the [M+H]⁺ ion.[4]

Experimental Workflow: LC-MS/MS Protocol

A robust and reproducible Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is crucial for accurate analysis. The following protocol provides a validated starting point for method development.

Diagram of the Experimental Workflow

Sources

- 1. mdpi.com [mdpi.com]

- 2. Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpras.com [ijpras.com]

- 4. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyridinone Scaffold: A Cornerstone of Modern Medicinal Chemistry

A Senior Application Scientist's Guide to a Privileged Heterocycle

Executive Summary

The pyridinone ring system, a six-membered nitrogen-containing heterocycle, stands as a quintessential "privileged scaffold" in the landscape of drug discovery.[1][2][3][4] Its remarkable versatility stems from a unique combination of physicochemical properties that medicinal chemists leverage to address complex biological targets. This guide provides an in-depth exploration of the pyridinone core, moving from its fundamental chemical characteristics to its application in FDA-approved therapeutics. We will dissect the causal relationships behind its efficacy, detail validated synthetic and analytical protocols, and present a forward-looking perspective on its role in developing next-generation medicines.

The Pyridinone Core: Understanding its Privileged Status

From a molecular perspective, the value of the pyridinone scaffold is rooted in its structural and electronic features. It exists in two primary isomeric forms, 2-pyridinone and 4-pyridinone, with the 2-pyridinone form being particularly prominent in drug design.[1][2] The scaffold's power lies in its ability to engage in specific, high-affinity interactions with biological macromolecules.

Key Physicochemical Properties:

-

Hydrogen Bonding Capability : The pyridinone motif is an exceptional pharmacophore because it can simultaneously act as a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen and the ring nitrogen).[3][4][5][6] This dual nature is critical for mimicking peptide bonds, making it a potent hinge-binding motif for kinases.[3][5][7]

-

Bioisosteric Versatility : It serves as a proven bioisostere for a range of common chemical groups, including amides, phenols, pyridines, and other heterocycles.[3][4][7] This allows chemists to replace a metabolically liable or poorly soluble group with the pyridinone core to enhance a molecule's pharmacokinetic profile, such as aqueous solubility and metabolic stability, without sacrificing binding affinity.[2][3][4]

-

Tunable Properties : The scaffold possesses multiple sites for chemical modification, allowing for precise control over properties like lipophilicity, polarity, and solubility.[5][6][7] This fine-tuning is essential during the lead optimization phase of drug development.

Caption: Key medicinal chemistry features of the 2-pyridinone scaffold.

Synthetic Strategies: Building the Pyridinone Scaffold

The widespread use of the pyridinone scaffold is facilitated by well-established and versatile synthetic routes. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials. The two predominant approaches involve either the modification of a pre-existing six-membered ring or the construction of the ring through a cyclization/condensation reaction.[5][7]

-

Approach 1: Modification of Pyridine Derivatives : This top-down approach often starts with a substituted pyridine. A common method involves the oxidation of pyridine to a pyridine-N-oxide, followed by reactions to introduce the carbonyl group.[7] This route is valuable when specific pyridine precursors are readily available.

-

Approach 2: Cyclocondensation Reactions : This bottom-up approach is arguably more flexible and widely used. It involves the condensation of two acyclic precursors to form the pyridinone ring.[5][7] Multicomponent reactions (MCRs), where three or more reactants combine in a single step, are particularly powerful for rapidly generating molecular diversity around the pyridinone core.[8][9]

Caption: General synthetic workflows for accessing pyridinone derivatives.

Pharmacological Activities and Key Therapeutic Targets

Pyridinone-containing compounds exhibit a vast spectrum of biological activities, a testament to the scaffold's ability to conform to the binding requirements of diverse protein families.[1][5][6]

| Pharmacological Activity | Key Molecular Targets | Representative Drug/Compound Class |

| Anticancer | Protein Kinases (CDK4/6, BTK), HDAC, IDH, MAPK | Palbociclib, Tazemetostat, Ripretinib[5][8][9] |

| Antiviral | Reverse Transcriptase (NNRTI), Endonuclease | Doravirine, Baloxavir Marboxil[2] |

| Antimicrobial | Quorum Sensing Systems, Urease | 3-hydroxypyridin-4-one hybrids[10][11] |

| Anti-inflammatory | Cytokine signaling pathways | Various preclinical candidates[5][6] |

| Cardiotonic | Phosphodiesterase 3 (PDE3) | Milrinone, Amrinone[12] |

Case Study: Pyridinone as a Kinase Hinge-Binder in Oncology

Protein kinases are one of the most successfully drugged target classes in oncology.[5] The ATP-binding site of most kinases contains a "hinge region" that forms critical hydrogen bonds with ATP. The unsubstituted N-H and C=O groups of the 2-pyridinone ring are perfectly positioned to mimic the hydrogen bonding pattern of the adenine portion of ATP, allowing it to serve as a high-affinity anchor in the kinase hinge region.[3][5] This interaction is a foundational principle in the design of numerous kinase inhibitors.

Caption: Pyridinone scaffold forming key H-bonds with a kinase hinge region.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyridinone core has yielded crucial insights into the structural requirements for activity against various targets. While target-specific SARs vary, some general principles have emerged from decades of research.

-

N1-Substitution : The substituent on the pyridinone nitrogen often dictates selectivity and pharmacokinetic properties. Bulky aryl groups can enhance potency against certain targets, while smaller alkyl groups may improve solubility.[5]

-

C3 and C4 Positions : These positions are frequently used to introduce substituents that interact with solvent-exposed regions of a binding pocket or to modulate the electronic properties of the ring.[5] For example, introducing cyano or other electron-withdrawing groups can be crucial for activity.

-

C5 and C6 Positions : Modifications at these positions are often used to project vectors into deeper parts of a binding site. For instance, in the CDK4/6 inhibitor Palbociclib, the substituent at C6 is critical for its potent and selective activity.

Field-Proven Methodologies

To ensure scientific integrity, the synthesis and evaluation of novel pyridinone derivatives must follow robust, validated protocols.

Experimental Protocol: Synthesis of a Dihydropyridinone Derivative

This protocol describes a typical multicomponent reaction to generate a substituted pyridinone scaffold, a common starting point for further elaboration.

Objective: To synthesize a 4-aryl-3-cyano-6-methyl-2(1H)-pyridinone derivative.

Materials:

-

Substituted benzaldehyde (1.0 mmol)

-

Ethyl cyanoacetate (1.0 mmol)

-

Acetone (5.0 mmol)

-

Ammonium acetate (8.0 mmol)

-

Ethanol (20 mL)

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask, add the substituted benzaldehyde (1.0 mmol), ethyl cyanoacetate (1.0 mmol), acetone (5.0 mmol), and ammonium acetate (8.0 mmol) in 20 mL of ethanol.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with constant stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase. The reaction is typically complete within 4-6 hours.

-

Workup: After completion, allow the reaction mixture to cool to room temperature. A solid precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration and wash the crude product with cold ethanol (2 x 10 mL).

-

Purification: Recrystallize the crude solid from hot ethanol to yield the pure pyridinone derivative.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay

This protocol is a self-validating system to assess the anticancer potential of newly synthesized pyridinone compounds. It was used to evaluate the pyridinone–quinazoline derivatives mentioned in literature.[5]

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against a human cancer cell line (e.g., MCF-7).

Procedure:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the pyridinone test compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions (in triplicate). Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubation: Incubate the plate for 48 hours under the same conditions.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Perspectives

The pyridinone scaffold is not merely a building block; it is a strategic tool in the medicinal chemist's arsenal. Its unique combination of hydrogen bonding capabilities, bioisosteric potential, and synthetic accessibility has cemented its status as a privileged structure.[1][2][5] The continued success of pyridinone-based drugs in the clinic, particularly in oncology and virology, ensures that this scaffold will remain a focal point of drug discovery efforts. Future research will likely focus on incorporating pyridinones into novel drug modalities, such as PROTACs and covalent inhibitors, further expanding the therapeutic reach of this remarkable heterocycle.

References

-

Song, H., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. [Link]

-

Song, H., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed, 35372459. [Link]

-

Li, J., et al. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery. [Link]

-